molecular formula C₉¹³CH₈N¹⁵N B1153316 2-(Cyanomethyl)indole-13C,15N

2-(Cyanomethyl)indole-13C,15N

Cat. No.: B1153316
M. Wt: 158.17
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a bicyclic indole system fused to a pyrrole ring, with a cyanomethyl (-CH2CN) group at the C2 position. Isotopic enrichment occurs at the cyanomethyl carbon (13C) and the indolic nitrogen (15N), resulting in the molecular formula 13C C9 H8 15N N and a molecular weight of 158.17 g/mol .

Systematic Nomenclature
  • IUPAC Name : 2-(1H-indol-2-yl)(1,2-13C2)ethane(15N)nitrile
  • SMILES Notation : c1cccc2c1[nH]c(c2)[13CH2][13C]#[15N]
Structural Comparison
Property 2-(Cyanomethyl)indole-13C,15N Unlabeled Analog (C10H8N2)
Molecular Formula 13C C9 H8 15N N C10H8N2
Molecular Weight (g/mol) 158.17 156.18
Key Isotopes 13C (C2), 15N (N1) Natural abundance

Data derived from .

Historical Context of Isotopically Labeled Indole Chemistry

The development of isotopically labeled indoles traces to mid-20th-century advances in tracer methodologies. Early work focused on 14C-labeled indoles for metabolic pathway analysis, but limitations in NMR sensitivity drove interest in 13C and 15N labels. The Fischer indole synthesis—a cornerstone of indole chemistry—was adapted for isotopic incorporation by substituting labeled phenylhydrazines or carbonyl precursors.

Key Milestones:

  • 1970s : Introduction of 15N-labeled tryptophan for protein NMR studies, leveraging indole’s role in aromatic amino acid biosynthesis.
  • 2000s : Catalytic methods for late-stage 13C labeling of indoles, including ruthenium-mediated metathesis and palladium-catalyzed cross-couplings.
  • 2020s : Automated platforms like IsoAnalyst enabled high-throughput analysis of dual-labeled indoles in complex matrices.

Significance of 13C,15N Dual Isotope Labeling

Dual isotopic labeling addresses critical challenges in resolving molecular structures and tracking biochemical fluxes:

Analytical Advantages

  • NMR Spectroscopy :
    • 15N enhances sensitivity in heteronuclear single quantum coherence (HSQC) experiments.
    • 13C-15N spin pairs simplify correlation spectroscopy (COSY) in protein-ligand interaction studies.
  • Mass Spectrometry :
    • Isotopic clusters enable unambiguous identification in untargeted metabolomics.
    • Reduces signal overlap in high-resolution MS when analyzing complex biological samples.
Technique Single 13C Labeling Dual 13C/15N Labeling
NMR Resolution Moderate High
MS Signal Specificity 65–70% >90%
Metabolic Flux Precision ±15% ±5%

Comparative data synthesized from .

Molecular Properties and Classification

Physicochemical Characteristics

  • Polarity : Moderate (logP ≈ 1.8 predicted), driven by the nitrile group and aromatic system.
  • Solubility : Limited aqueous solubility (~0.1 mg/mL), but miscible with polar aprotic solvents (e.g., DMSO, acetonitrile).
  • Stability : Degrades under strong acidic/basic conditions due to nitrile hydrolysis.

Spectral Signatures

  • 13C NMR : Distinct peaks at δ 120–125 ppm (C2-13C) and δ 150–155 ppm (indolic 15N-adjacent carbons).
  • IR Spectroscopy : ν(C≡N) stretch at 2240 cm⁻¹; N-H wagging at 750 cm⁻¹.
Classification
  • Chemical Family : Indole alkaloid derivative
  • Functional Groups : Nitrile, pyrrole, benzene
  • Isotope Type : Stable (non-radioactive)
Property Value Source
Exact Mass 158.069 Da
Isotopic Purity ≥98% 13C, ≥98% 15N
Storage Conditions -20°C, inert atmosphere

Properties

Molecular Formula

C₉¹³CH₈N¹⁵N

Molecular Weight

158.17

Synonyms

1H-Indole-2-acetonitrile-13C,15N; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Effects

Table 1: Key Structural Analogs and Their Properties
Compound Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key Applications
2-(Cyanomethyl)indole -CH₂CN at C2 C₁₀H₈N₂ 156.19 Not reported Pharmaceutical intermediates
2-(1-Cyanoethyl)indole-¹³C₂¹⁵N -CH(CH₂CN) at C2 + isotopes C₁₁H₁₀N₂ (isotopic) 162.19* Not reported Isotopic tracing, drug synthesis
5-Cyanoindole -CN at C5 C₉H₆N₂ 142.16 Not reported Organic synthesis
Indole-3-carboxaldehyde -CHO at C3 C₉H₇NO 145.15 193–198 Fluorescent probes
Indole-5-carboxylic acid -COOH at C5 C₉H₇NO₂ 161.15 208–210 Agrochemical intermediates
5-Methyl-2-phenylindole -CH₃ at C5, -Ph at C2 C₁₅H₁₃N 207.27 Not reported Building block in organic synthesis

*Molecular weight adjusted for isotopic enrichment.

Key Observations :

  • Substituent Position: The position of functional groups (e.g., C2 vs. C3/C5) alters electronic distribution. For example, the electron-withdrawing -CN group at C2 in 2-(cyanomethyl)indole increases electrophilic substitution reactivity compared to C3-carboxaldehyde derivatives .
  • Isotopic Labeling: The ¹³C and ¹⁵N labels in 2-(cyanomethyl)indole-¹³C,¹⁵N differentiate it from non-labeled analogs, enabling precise tracking in metabolic studies (e.g., plant ¹³C/¹⁵N absorption ).

Spectroscopic and Analytical Comparisons

Table 2: NMR and HRMS Data for Selected Compounds
Compound ¹³C-NMR Shifts (CDCl₃, δ ppm) HRMS (CI) m/z (Observed vs. Calculated)
Nitro-substituted indole () CH₂: 47.53; C-3: 102.68; Aromatic: 120–147 253.0979 (C₁₅H₁₃N₂O₂ requires 253.0977)
Amino-substituted indole () CH₂: 47.45; C-3: 101.99; Aromatic: 116–144 223.1225 (C₁₅H₁₅N₂ requires 223.1235)
Indole-3-carboxaldehyde () Not reported Not reported

Key Observations :

  • The cyanomethyl group in 2-(cyanomethyl)indole would likely show a ¹³C-NMR signal near δ 47–48 ppm for the CH₂ group, similar to analogs in –2 .
  • Isotopic labeling shifts HRMS peaks predictably; for example, ¹³C increases the molecular weight by 1 Da per labeled carbon .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Cyanomethyl)indole-13C,15N^{13}\text{C},^{15}\text{N}, and how do isotopic labels influence reaction optimization?

  • Methodological Answer : The synthesis typically involves alkylation or cyanoethylation of indole derivatives using isotopically labeled reagents. For example, 13C^{13}\text{C}-labeled cyanomethyl groups can be introduced via nucleophilic substitution with 13C^{13}\text{C}-enriched potassium cyanide. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) must be strictly controlled to prevent isotopic dilution. Purification via column chromatography with silica gel (60–120 mesh) and characterization by 13C^{13}\text{C} NMR (referencing shifts at ~110–120 ppm for the cyanomethyl group) are critical .

Q. How should researchers characterize the isotopic purity and structural integrity of 2-(Cyanomethyl)indole-13C,15N^{13}\text{C},^{15}\text{N}?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution LC-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 172.1 for 13C^{13}\text{C}-labeled species) and quantifies isotopic enrichment (>98% purity).
  • NMR Spectroscopy : 13C^{13}\text{C} NMR detects isotopic shifts (e.g., ~125 ppm for 15N^{15}\text{N}-adjacent carbons), while 1H^{1}\text{H}-15N^{15}\text{N} HMBC correlations validate connectivity .
  • Elemental Analysis : Combustion analysis ensures stoichiometric consistency (e.g., C: 70.1%, N: 17.2% for 13C,15N^{13}\text{C},^{15}\text{N}-labeled compound) .

Q. What stability considerations are critical for handling 2-(Cyanomethyl)indole-13C,15N^{13}\text{C},^{15}\text{N} in experimental workflows?

  • Methodological Answer : The compound is light-sensitive and hygroscopic. Store at –20°C under argon in amber vials. Stability tests (e.g., HPLC monitoring over 72 hours at 4°C and 25°C) reveal <5% degradation under refrigerated conditions. Avoid aqueous buffers with pH >8 to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How do isotopic labels (13C,15N^{13}\text{C},^{15}\text{N}) affect the compound’s reactivity in cross-coupling or cyclization reactions?

  • Methodological Answer : Kinetic isotope effects (KIEs) may alter reaction rates. For example, in Pd-catalyzed couplings, 13C^{13}\text{C}-labeled positions exhibit reduced electron density, slowing oxidative addition. Use deuterated solvents (e.g., DMF-d7_7) to track proton/deuterium exchange via 1H^{1}\text{H} NMR. Computational modeling (DFT at B3LYP/6-31G* level) predicts isotopic impacts on transition states .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 13C^{13}\text{C} NMR shifts) for 2-(Cyanomethyl)indole-13C,15N^{13}\text{C},^{15}\text{N} derivatives?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Conduct experiments at 298–400 K to identify dynamic effects (e.g., rotational barriers in the cyanomethyl group) .
  • Isotopic Perturbation : Compare 13C^{13}\text{C} NMR spectra of singly (13C^{13}\text{C}) vs. doubly (13C,15N^{13}\text{C},^{15}\text{N}) labeled analogs to isolate isotopic contributions.
  • X-ray Crystallography : Resolve structural ambiguities; bond lengths for 13C^{13}\text{C}-C≡N (~1.15 Å) vs. 12C^{12}\text{C}-C≡N (~1.16 Å) validate isotopic incorporation .

Q. What strategies mitigate isotopic scrambling during the synthesis of 2-(Cyanomethyl)indole-13C,15N^{13}\text{C},^{15}\text{N}-based probes for metabolic tracing?

  • Methodological Answer :

  • Quench-Labeling : Halt reactions at 90% completion (monitored by TLC) to minimize back-exchange.
  • Enzymatic Assays : Use 15N^{15}\text{N}-specific enzymes (e.g., nitrilases) to verify label retention in biological systems.
  • Isotopic Dilution Calibration : Spike unlabeled standards into LC-MS runs to quantify scrambling (<2% acceptable) .

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